

In-Depth Technical Guide to 2,2,3-Trimethyl-3-oxetanol

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Compound of Interest

Compound Name: 2,2,3-Trimethyl-3-oxetanol

Cat. No.: B15478511 Get Quote

CAS Number: 25910-96-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,2,3-trimethyl-3-oxetanol**, a heterocyclic organic compound. The information presented herein is intended to support research, development, and application activities involving this molecule.

Chemical and Physical Properties

While specific experimentally determined data for **2,2,3-trimethyl-3-oxetanol** is limited in publicly available literature, its basic properties can be summarized.

Property	Value	Source
CAS Number	25910-96-7	[1]
Molecular Formula	C ₆ H ₁₂ O ₂	[2]
Molecular Weight	116.16 g/mol	
IUPAC Name	2,2,3-Trimethyl-3-oxetanol	[3]

Synthesis



The primary synthetic route to **2,2,3-trimethyl-3-oxetanol** is the Paternò-Büchi reaction. This photochemical [2+2] cycloaddition reaction involves the interaction of an excited state carbonyl compound with a ground state alkene to form an oxetane ring.[4][5][6][7][8]

For the synthesis of **2,2,3-trimethyl-3-oxetanol**, the likely precursors are acetone (the carbonyl compound) and **2,3-dimethyl-2-butene** (the alkene).

Experimental Protocol: Paternò-Büchi Reaction (General)

While a specific protocol for **2,2,3-trimethyl-3-oxetanol** is not readily available, a general procedure for the Paternò-Büchi reaction between a ketone and an alkene is as follows:

Materials:

- Ketone (e.g., Acetone)
- Alkene (e.g., 2,3-dimethyl-2-butene)
- An appropriate inert solvent (e.g., benzene, acetonitrile, or the ketone itself if in large excess)
- Photochemical reactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp)
- Quartz reaction vessel
- Nitrogen or Argon gas for inerting the reaction mixture

Procedure:

- A solution of the ketone and the alkene in the chosen solvent is prepared in the quartz reaction vessel. The concentrations of the reactants are typically in the range of 0.1 to 1.0 M.
- The reaction mixture is purged with an inert gas (N₂ or Ar) for a sufficient period to remove dissolved oxygen, which can quench the excited state of the carbonyl compound.
- The reaction vessel is placed in the photochemical reactor and irradiated with UV light at a suitable wavelength (typically >300 nm for n \rightarrow π^* excitation of the ketone).



- The reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC), to follow the consumption of the starting materials and the formation of the product.
- Upon completion of the reaction, the solvent is removed under reduced pressure.
- The crude product is then purified by a suitable method, such as fractional distillation or column chromatography, to isolate the desired oxetane.

Note: The regioselectivity and stereoselectivity of the Paternò-Büchi reaction can be influenced by various factors, including the nature of the reactants, the solvent, and the reaction temperature.[6][7]

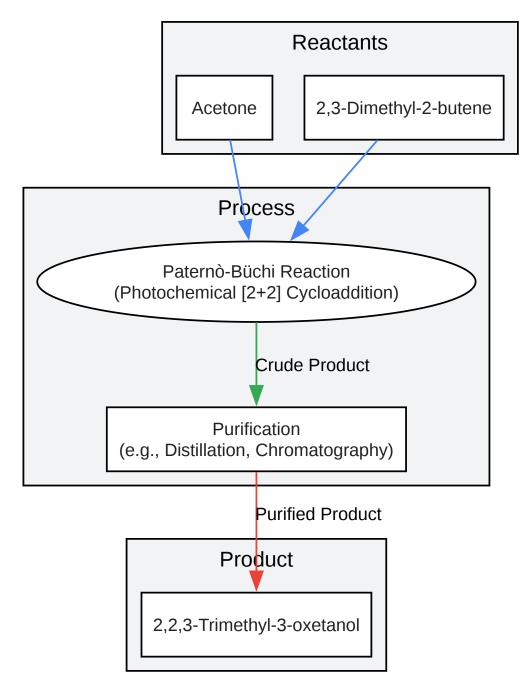
Signaling Pathways and Experimental Workflows

As **2,2,3-trimethyl-3-oxetanol** is a small synthetic compound, it is not directly implicated in established biological signaling pathways. However, oxetane-containing molecules are of significant interest in medicinal chemistry and drug discovery. The oxetane ring is often used as a bioisostere for gem-dimethyl or carbonyl groups, which can favorably modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity.[9][10]

The synthesis of this compound follows a clear experimental workflow, which can be visualized.



Synthesis Workflow for 2,2,3-Trimethyl-3-oxetanol



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Caption: Synthetic workflow for **2,2,3-trimethyl-3-oxetanol**.

Spectroscopic Data



Detailed spectroscopic data for **2,2,3-trimethyl-3-oxetanol** is not widely published. The following are predicted and expected spectral characteristics based on the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The spectrum is expected to show signals corresponding to the different methyl groups and the protons on the oxetane ring. The chemical shifts would be influenced by the electronegativity of the adjacent oxygen atoms and the rigid four-membered ring structure.
- ¹³C NMR: The spectrum would display distinct signals for the quaternary carbons and the methyl carbons. The carbons of the oxetane ring would appear at characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for:

- C-O-C stretching of the ether linkage within the oxetane ring.
- O-H stretching of the hydroxyl group.
- C-H stretching and bending of the methyl groups.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl groups or other small neutral molecules, providing further structural information.

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